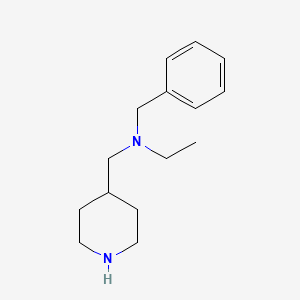

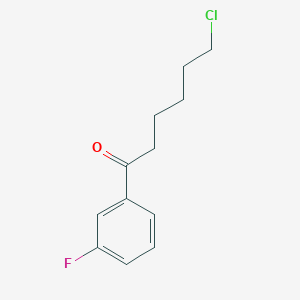

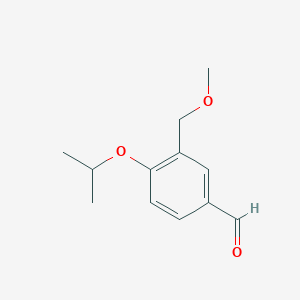

![molecular formula C13H14BrN3 B1322256 7-苄基-3-溴-5,6,7,8-四氢咪唑并[1,5-a]吡嗪 CAS No. 601515-08-6](/img/structure/B1322256.png)

7-苄基-3-溴-5,6,7,8-四氢咪唑并[1,5-a]吡嗪

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 7-Benzyl-3-bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine is a heterocyclic molecule that is part of a broader class of compounds with potential biological activities. The structure of this compound includes an imidazo[1,5-a]pyrazine core, which is a fused bicyclic ring system consisting of imidazole and pyrazine rings. This core is modified with a benzyl group and a bromine atom, which may influence its chemical reactivity and biological properties.

Synthesis Analysis

The synthesis of 7-benzyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine has been achieved through a multistep process starting from 4-imidazole carboxyaldehyde and 2-benzylaminoethanol. The key steps in the synthesis include reductive amination, chlorination, and cyclization, leading to an overall yield of 53% . The effects of different solvents and bases on the cyclization reaction were examined to optimize the reaction conditions. This synthetic route is significant as it provides access to the core structure that can be further modified to explore its biological activities.

Molecular Structure Analysis

The molecular structure of 7-Benzyl-3-bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine is not directly discussed in the provided papers. However, the related structures of benzimidazole and pyrazole motifs have been synthesized and studied, indicating the importance of these heterocyclic frameworks in medicinal chemistry . The presence of the benzyl group and the bromine atom in the compound of interest suggests that it may serve as a versatile intermediate for further chemical modifications.

Chemical Reactions Analysis

The chemical reactivity of 7-Benzyl-3-bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine is not explicitly detailed in the provided papers. However, the presence of the bromine atom suggests potential for further functionalization through nucleophilic substitution reactions. Additionally, the benzyl group could undergo various transformations, such as oxidation or halogenation, which could be useful in the synthesis of more complex molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of 7-Benzyl-3-bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine are not described in the provided papers. However, the solubility, melting point, and stability of such compounds are typically influenced by the nature of the substituents and the overall molecular structure. The heterocyclic core is likely to contribute to the compound's stability and potential biological activity, as seen in other related compounds .

科学研究应用

合成和优化

该化合物由 4-咪唑甲醛和 2-苄基氨基乙醇通过一系列化学反应合成,包括还原胺化、氯化和环化。研究了不同溶剂和碱对环化反应的影响,以优化反应条件,总收率达到 53% (滕大伟,2012)。

抗菌活性

与 7-苄基-3-溴-5,6,7,8-四氢咪唑并[1,5-a]吡嗪结构相似的化合物,特别是 N-芳基咪唑并[1,2-a]吡嗪-2-甲酰胺,已被合成并评估其抗菌性能。其中一些化合物显示出有希望的抗菌活性,表明类似化合物,包括 7-苄基-3-溴-5,6,7,8-四氢咪唑并[1,5-a]吡嗪,具有抗菌性能的潜力 (B. Jyothi & N. Madhavi,2019)。

工业工艺开发

该化合物的结构支架 3-氨基咪唑并[1,2-a]吡嗪在制药领域具有重要意义,并且已通过工业规模工艺中的 Groebke-Blackburn-Bienaymé 环化合成。该多组分反应提供了一种快速且高产率的方法,证明了大规模合成类似化合物(包括 7-苄基-3-溴-5,6,7,8-四氢咪唑并[1,5-a]吡嗪)的潜力 (M. Baenziger、Estelle Durantie 和 C. Mathes,2017)。

合成中的催化活性

相关化合物,例如衍生自咪唑衍生物的吡嗪桥联二咪唑鎓盐,已被用作双核配合物的原料。这些配合物在 Heck 型偶联反应中显示出适度的催化活性,表明该化合物在类似催化过程中的潜在效用 (Mareike C. Jahnke 等,2009)。

属性

IUPAC Name |

7-benzyl-3-bromo-6,8-dihydro-5H-imidazo[1,5-a]pyrazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14BrN3/c14-13-15-8-12-10-16(6-7-17(12)13)9-11-4-2-1-3-5-11/h1-5,8H,6-7,9-10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTJQOTBHIMMPGF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C(=CN=C2Br)CN1CC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14BrN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60624903 |

Source

|

| Record name | 7-Benzyl-3-bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60624903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

601515-08-6 |

Source

|

| Record name | 7-Benzyl-3-bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60624903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

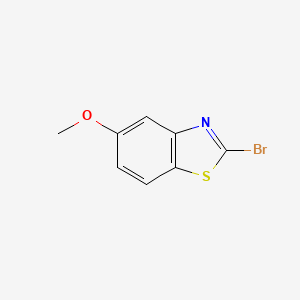

![4-(4-chloro-6-(2-(difluoromethyl)-1H-benzo[d]imidazol-1-yl)-1,3,5-triazin-2-yl)morpholine](/img/structure/B1322176.png)

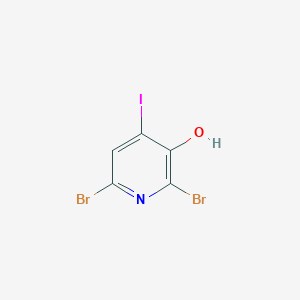

![Thieno[2,3-c]pyridine-2-carboxylic acid](/img/structure/B1322189.png)

![Furo[2,3-c]pyridine-5-carboxaldehyde](/img/structure/B1322191.png)